molecular formula C6H9FO2 B1660397 Ethyl 2-(fluoromethyl)prop-2-enoate CAS No. 7580-88-3

Ethyl 2-(fluoromethyl)prop-2-enoate

Cat. No. B1660397
Key on ui cas rn: 7580-88-3
M. Wt: 132.13 g/mol
InChI Key: UMJWVRIJGCYYTH-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

To a solution of (diethylamino)sulfur trifluoride (DAST) (363 μl, 2.76 mmol) in dichloromethane (1 ml) was slowly added at −78 C a solution of 2-hydroxylmethyl acrylic acid ethyl ester (300 mg, 2.31 mmol) in dichloromethane (3 ml). The reaction mixture was allowed to warm to room temperature, re-chilled to −78 C and additional DAST (100 μl, 0.76 mmol) was added to ensure complete reaction. The reaction mixture was let to warm to room temperature and quenched with saturated sodium carbonate. Organic layer was isolated, washed with water, brine and dried (MgSO4). The dichloromethane solution was directly passed through a short silica gel pad, eluted with dichloromethane and the product fractions were collected. The combined fractions (ca. 12 ml) will be directly used in the next step synthesis without further concentration.
Quantity
363 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[CH2:10]([O:12][C:13](=[O:18])[C:14]([CH2:16]O)=[CH2:15])[CH3:11]>ClCCl>[CH2:10]([O:12][C:13](=[O:18])[C:14]([CH2:16][F:7])=[CH2:15])[CH3:11]

Inputs

Step One
Name
Quantity
363 μL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)OC(C(=C)CO)=O
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated sodium carbonate
CUSTOM
Type
CUSTOM
Details
Organic layer was isolated
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
WASH
Type
WASH
Details
eluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the product fractions were collected
CUSTOM
Type
CUSTOM
Details
The combined fractions (ca. 12 ml) will be directly used in the next step synthesis without further concentration

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(=C)CF)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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